molecular formula C12H22O2 B8058226 (1R)-(-)-Menthyl acetate

(1R)-(-)-Menthyl acetate

Cat. No. B8058226
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-OIKLOGQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-(-)-Menthyl acetate is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R)-(-)-Menthyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-(-)-Menthyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Hydrolysis and Biocatalysis : (1R)-(-)-Menthyl acetate has been studied for its stereospecific hydrolysis by enzymes like Bacillus subtilis to produce 1-menthol, which is an important flavoring chemical. This process is significant in the flavor and fragrance industry for the production of high-purity l-menthol (Brookes, Lilly, & Drozd, 1986). Additionally, enzymatic hydrolysis using genetically engineered LIP2, an isoform of Candida rugosa lipase, has been explored for the synthesis of l-menthyl acetate in n-hexane, demonstrating the potential for efficient, large-scale production (Hsiao-ching Chen et al., 2009).

  • Encapsulation and Release Characteristics : Menthyl acetate's encapsulation in β-cyclodextrin has been researched to enhance its stability and control its release. This approach addresses the issues of high volatility and short shelf-life, making it more suitable for use in various products (Guangyong Zhu et al., 2016).

  • Agricultural Applications : The compound has been studied for its role in enhancing essential oil and menthol production in peppermint, especially when applied in combination with growth regulators like gibberellic acid and irradiated chitosan. This application is particularly relevant in the field of agricultural biotechnology and plant yield optimization (B. Ahmad et al., 2019).

  • Chemical Synthesis and Catalysis : (1R)-(-)-Menthyl acetate has been used in the synthesis of various compounds, including optically pure α-branched α-amino nitriles. This is significant in the field of organic synthesis and pharmaceuticals (S. Shatzmiller et al., 1991).

  • Medical Imaging : In the field of medical imaging, 1-11C-acetate (a compound related to menthyl acetate) has been used in PET imaging for the detection and characterization of astrocytomas, a type of brain tumor. This application highlights the potential of acetate derivatives in diagnostic imaging (Ren-Shyan Liu et al., 2006).

properties

IUPAC Name

[(5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11?,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXUANMFYXWVNG-OIKLOGQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(C(C1)OC(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2623-23-6
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-menthyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.